![molecular formula C19H20BrCl2N3OS B2673213 N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1216581-02-0](/img/structure/B2673213.png)

N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

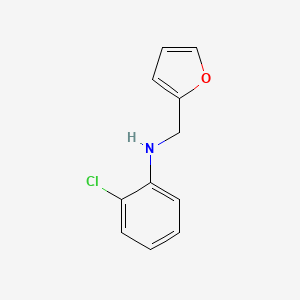

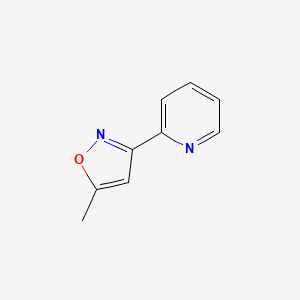

“N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride” is a chemical compound with the molecular formula C21H25BrClN3OS . It is a derivative of benzothiazole, a type of heterocyclic compound that contains a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . These are connected via various methods, including a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for further modifications, such as a weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Chemical Reactions Analysis

Benzothiazole derivatives, including “N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride”, can undergo various chemical reactions. For instance, N-alkyl-N-aryl benzothiazole sulfonamides can be accessed with the help of the Chan-Lam coupling reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride” can be found in databases like PubChem . These databases provide information on the compound’s structure, chemical names, classification, and more .

科学的研究の応用

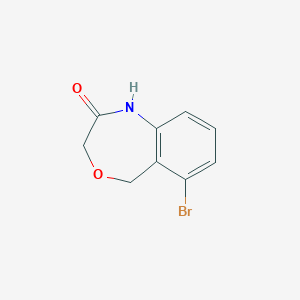

Corrosion Inhibition

Benzothiazole derivatives have been studied for their potential as corrosion inhibitors. For instance, experimental and theoretical studies on certain benzothiazole derivatives have shown them to be effective in inhibiting steel corrosion in acidic solutions. These compounds can adsorb onto surfaces through physical and chemical means, offering extra stability and higher inhibition efficiencies against steel corrosion compared to previously reported inhibitors from the same family. This suggests that N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride could potentially be explored for its corrosion inhibition properties, particularly in protecting metal surfaces in acidic environments (Hu et al., 2016).

Antimicrobial and Antifungal Activities

Research into benzothiazole and benzimidazole derivatives has demonstrated their potential in antimicrobial and antifungal applications. Synthesis and activity studies of certain derivatives have shown that they possess anti-inflammatory activity and could act as nonsteroidal anti-inflammatory drugs (NSAIDs). This indicates a potential for similar compounds to be used in developing new antimicrobial agents, suggesting an avenue for exploring the antibacterial and antifungal applications of N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride (Lynch et al., 2006).

Synthesis of Novel Therapeutic Agents

The structural features of benzothiazole and related compounds have been exploited in the design and synthesis of novel therapeutic agents. For example, new analogs featuring benzothiazole nuclei have been synthesized and shown to display promising antibacterial activity, especially against specific strains such as Staphylococcus aureus. These findings underscore the potential of benzothiazole derivatives in the development of new drugs, highlighting an area where N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride could be applied (Palkar et al., 2017).

将来の方向性

Benzothiazole derivatives, including “N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride”, have shown significant potential in various fields, particularly in medicinal chemistry . Future research could focus on further exploring the biological activities of these compounds and developing new synthesis methods .

特性

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrClN3OS.ClH/c1-23(2)10-3-11-24(18(25)13-4-7-15(21)8-5-13)19-22-16-9-6-14(20)12-17(16)26-19;/h4-9,12H,3,10-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPBAHFVFHNFQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrCl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2673130.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2673134.png)

![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2673136.png)

![5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2673142.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2673143.png)

![4-butoxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2673147.png)